

2-Chloro-1,3-dimethylimidazolinium chloride physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-1,3-dimethylimidazolinium chloride
Cat. No.:	B118366

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-1,3-dimethylimidazolinium chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-dimethylimidazolinium chloride, commonly referred to as DMC, is a powerful and versatile dehydrating and coupling agent used in organic synthesis.^{[1][2][3][4]} It serves as a highly effective alternative to traditional reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as milder reaction conditions, easier purification of products, and high reactivity.^{[2][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of DMC, detailed experimental protocols for its synthesis, and a visualization of its reaction mechanism.

Physicochemical Properties

2-Chloro-1,3-dimethylimidazolinium chloride is a white to off-white crystalline solid.^[5] It is hygroscopic and should be stored in a dry, inert atmosphere, preferably in a freezer at temperatures under -20°C.^[5] The compound is soluble in several organic solvents, including chloroform and methanol, as well as in water.^[5] While stable when stored correctly, it is sensitive to moisture and can decompose in protic solvents, a process that is accelerated in the presence of a base.^[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **2-Chloro-1,3-dimethylimidazolinium chloride**.

Property	Value	Source(s)
CAS Number	37091-73-9	[1] [2] [6]
Molecular Formula	C ₅ H ₁₀ Cl ₂ N ₂	[1] [6] [7]
Molecular Weight	169.05 g/mol	[1] [6] [7]
Melting Point	133-140 °C	[5] [7]
137 °C	[1]	
Appearance	White to off-white powder or crystalline powder	[5]
Light yellow to off-white solid	[8]	
Solubility	Soluble in Chloroform, Methanol, Water	[5]

Solubility in Various Solvents

The solubility of **2-Chloro-1,3-dimethylimidazolinium chloride** in different organic solvents at room temperature is detailed in the table below, as reported by Ishikawa et al. (1999).[\[2\]](#)

Solvent	Solubility (mL/g)
Dichloromethane	10
Chloroform	10
1,2-Dichloroethane	20
Acetonitrile	5
Tetrahydrofuran	50
1,4-Dioxane	100
Benzene	>100
Toluene	>100
Hexane	>100
Diethyl ether	>100
Ethyl acetate	>100
Acetone	Reactive
N,N-Dimethylformamide	Reactive
Dimethyl sulfoxide	Reactive
Methanol	Reactive
Ethanol	Reactive

Spectroscopic Data

While a comprehensive public database of spectra is not readily available, ^1H NMR, ^{13}C NMR, IR, and mass spectrometry are standard techniques used for the characterization of **2-Chloro-1,3-dimethylimidazolinium chloride**. A ^1H NMR spectrum is available through ChemicalBook. [9]

Experimental Protocols

Synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride

The synthesis of **2-Chloro-1,3-dimethylimidazolinium chloride** can be achieved through the chlorination of 1,3-dimethyl-2-imidazolidinone. Two common methods are described below.

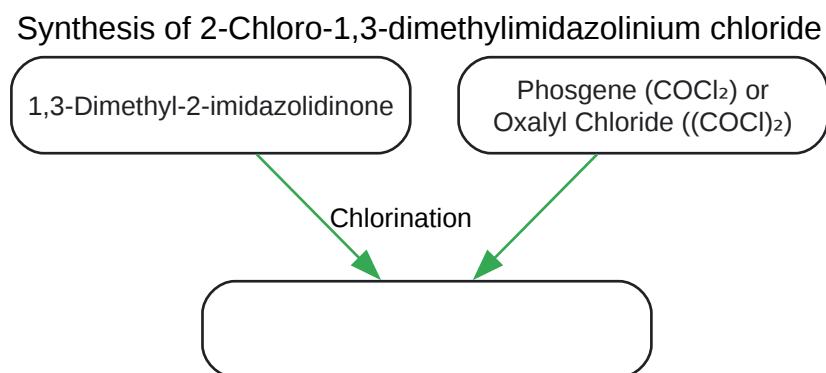
Method 1: Using Phosgene[5]

A general procedure involves the reaction of 1,3-dimethyl-2-imidazolidinone with phosgene in a suitable solvent like carbon tetrachloride.[5]

- Materials: 1,3-dimethyl-2-imidazolidinone, phosgene, carbon tetrachloride.
- Procedure:
 - To a solution of 1,3-dimethyl-2-imidazolidinone (0.3 mol) in carbon tetrachloride (400 ml) in a three-necked flask, a solution of phosgene (0.1 mol) in carbon tetrachloride (100 ml) is added dropwise.[5]
 - The reaction temperature is maintained below 5°C with vigorous stirring for 30 minutes.[5]
 - The mixture is then allowed to warm to room temperature and stirred for an additional hour.[5]
 - The reaction is heated to 50°C for 4 hours.[5]
 - After cooling to room temperature, the white crystalline product is collected by filtration, washed with a small amount of carbon tetrachloride, and dried.[5]

Method 2: Using Diphosgene or Oxalyl Chloride[2]

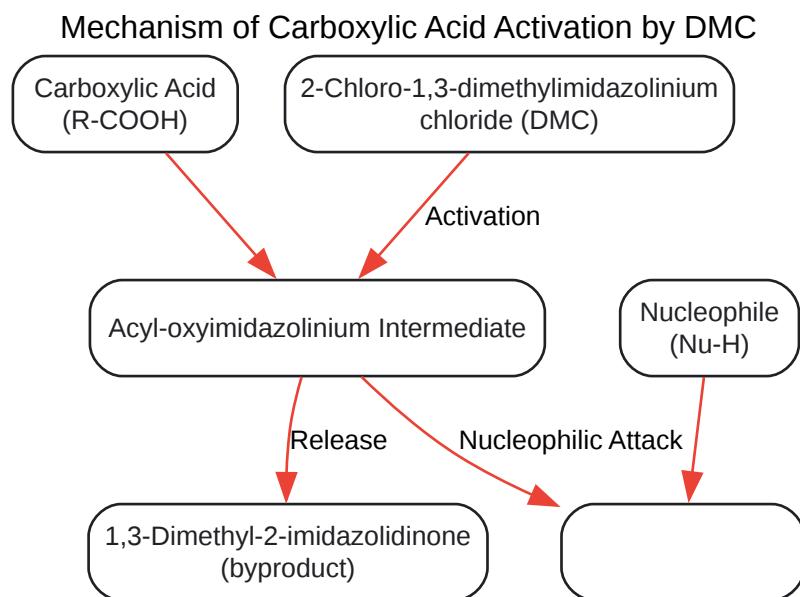
An alternative and potentially safer method utilizes trichloromethylchloroformate (diphosgene) or oxalyl chloride in place of phosgene.[2] The reaction is typically carried out in a halogenated solvent.


General Protocol for Dehydration Reactions using DMC

DMC is a powerful dehydrating agent for reactions such as esterification and amidation.

- Materials: Carboxylic acid, nucleophile (e.g., alcohol or amine), **2-Chloro-1,3-dimethylimidazolinium chloride** (DMC), a tertiary amine base (e.g., triethylamine or pyridine), and a halogenated solvent (e.g., dichloromethane).[2]
- Procedure:
 - To a solution of the carboxylic acid (1 equivalent) and the nucleophile (1 equivalent) in the solvent, DMC (1 equivalent) is added.[2]
 - The tertiary amine base (2 equivalents) is then added to the mixture at room temperature.[2]
 - The reaction is monitored for completion.
 - The crude product is typically isolated using a standard two-phase partition method, and the urea byproduct can be easily removed by washing with water.[2]

Visualizations


Synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride

[Click to download full resolution via product page](#)

Caption: Synthesis of DMC from 1,3-dimethyl-2-imidazolidinone.

Mechanism of Carboxylic Acid Activation by DMC

[Click to download full resolution via product page](#)

Caption: Activation of a carboxylic acid by DMC for acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC [organic-chemistry.org]
- 4. 2-Chloro-1,3-dimethylimidazolinium chloride | 37091-73-9 | Benchchem [benchchem.com]
- 5. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
- 6. 2-Chloro-1,3-dimethylimidazolinium chloride | C5H10Cl2N2 | CID 10176306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]
- 9. 2-Chloro-1,3-dimethylimidazolidinium chloride(37091-73-9) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-1,3-dimethylimidazolinium chloride physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118366#2-chloro-1-3-dimethylimidazolinium-chloride-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com